N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound characterized by its unique molecular structure This compound features a benzo[d][1,3]dioxol-5-ylmethyl group attached to an oxalamide moiety, which is further linked to a 3-phenylpropyl group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cells .
Biochemical Pathways
Similar compounds have been associated with the modulation of microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-ylmethyl and 3-phenylpropyl precursors. These precursors are then reacted under controlled conditions to form the final oxalamide compound. Common reaction conditions include the use of strong bases or acids, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide may be employed in the study of enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)ethanamine
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)urea
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)amide
Uniqueness: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties compared to its similar counterparts. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(20-10-4-7-14-5-2-1-3-6-14)19(23)21-12-15-8-9-16-17(11-15)25-13-24-16/h1-3,5-6,8-9,11H,4,7,10,12-13H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMXIEWPDORTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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